3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione
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Overview
Description
3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a nitrophenoxy group and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with epichlorohydrin to form 3-(4-nitrophenoxy)propane-1,2-diol. This intermediate is then reacted with 5,5-dimethylhydantoin under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-nitrophenoxy)propylamine: Similar structure but with a methylamine group instead of the imidazolidine-2,4-dione core.
4-{[(1R,2S)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile: Contains a similar nitrophenoxy group but with different substituents and core structure.
Uniqueness
3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its combination of a nitrophenoxy group and an imidazolidine-2,4-dione core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-[2-hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-14(2)12(19)16(13(20)15-14)7-10(18)8-23-11-5-3-9(4-6-11)17(21)22/h3-6,10,18H,7-8H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZYOIIHVZIASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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